



# Application Notes and Protocols: SYHA1813 and PD-1 Inhibitor Synergistic Treatment

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Compound of Interest					
Compound Name:	SYHA1813				
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### Introduction

SYHA1813 is a novel, potent, and selective dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] Preclinical and early clinical studies have demonstrated its anti-tumor activity in various cancers, including glioblastoma (GBM).[1][2][3] Notably, SYHA1813 exhibits the ability to cross the blood-brain barrier, a critical attribute for treating central nervous system malignancies.[1][2] The synergistic anti-tumor efficacy of SYHA1813 in combination with a programmed cell death protein 1 (PD-1) inhibitor has been observed in preclinical GBM models, suggesting a promising immunotherapeutic strategy.[1][2][3]

This document provides detailed application notes and protocols based on the preclinical findings for the synergistic use of **SYHA1813** and a PD-1 inhibitor.

# Mechanism of Action: A Dual Approach to Overcoming Tumor Resistance

**SYHA1813**'s synergistic effect with PD-1 inhibitors stems from its dual mechanism of action that favorably modulates the tumor microenvironment for an enhanced anti-tumor immune response.



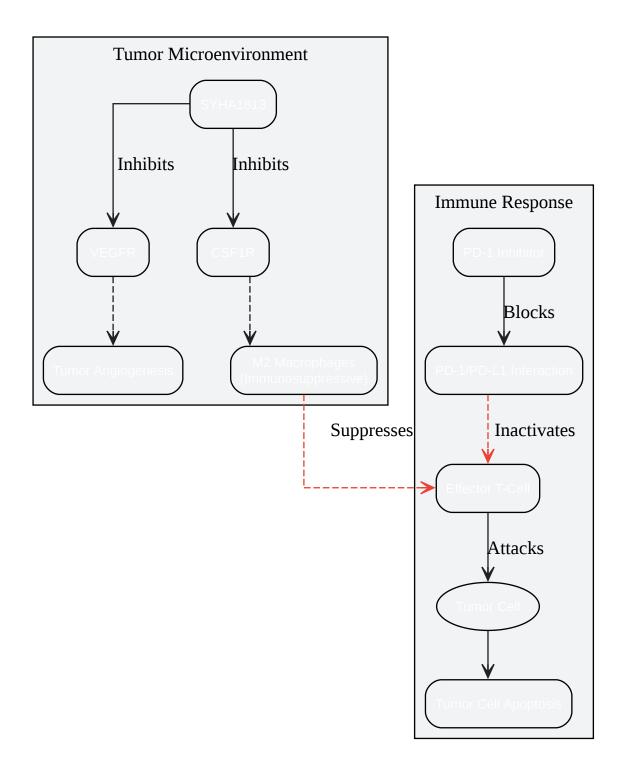




- Inhibition of Angiogenesis (VEGFR Blockade): By targeting VEGFR, SYHA1813 inhibits the
  formation of new blood vessels that supply tumors with essential nutrients and oxygen. This
  anti-angiogenic effect can lead to increased hypoxia within the tumor, which has been shown
  to upregulate PD-L1 expression, a key target for PD-1 inhibitors.
- Modulation of the Immune Microenvironment (CSF1R Blockade): SYHA1813 inhibits
   CSF1R, which is crucial for the differentiation and survival of tumor-associated macrophages
   (TAMs). By blocking this pathway, SYHA1813 can reduce the population of
   immunosuppressive M2-like TAMs and potentially promote a shift towards a more pro inflammatory M1-like phenotype. This reduction in immunosuppressive signals within the
   tumor microenvironment can enhance the efficacy of PD-1 inhibitors in reactivating anti tumor T-cell responses.

The combined action of **SYHA1813** and a PD-1 inhibitor creates a more favorable environment for T-cell-mediated tumor cell killing.





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Fig. 1: Signaling pathway of SYHA1813 and PD-1 inhibitor synergy.

# **Preclinical Efficacy Data**



The following tables summarize the in vivo anti-tumor efficacy of **SYHA1813** as a monotherapy and in combination with an anti-PD-1 antibody in a murine GL261 glioma model.

Table 1: In Vivo Anti-Tumor Efficacy of **SYHA1813** and Anti-PD-1 Antibody Combination in GL261 Glioma Mouse Model

Treatment Group	Dosage	Administration Route	Median Survival (Days)	Increase in Lifespan (%)
Vehicle Control	-	Oral Gavage	21	-
SYHA1813	10 mg/kg, BID	Oral Gavage	28	33.3
Anti-PD-1 Antibody	10 mg/kg, Q3D	Intraperitoneal	25	19.0
SYHA1813 + Anti-PD-1	10 mg/kg, BID (SYHA1813)10 mg/kg, Q3D (Anti-PD-1)	Oral GavageIntraperit oneal	35	66.7

BID: Twice daily; Q3D: Every 3 days.

### **Experimental Protocols**

This section provides detailed protocols for the in vivo synergistic efficacy studies based on the published preclinical research.

### Murine Syngeneic Glioblastoma Model

A syngeneic intracranial glioma model using GL261 cells in C57BL/6 mice is recommended to evaluate the synergistic anti-tumor effects of **SYHA1813** and a PD-1 inhibitor in an immunocompetent setting.

#### Materials:

· GL261 murine glioma cell line



- C57BL/6 mice (6-8 weeks old)
- SYHA1813
- Anti-mouse PD-1 antibody
- Vehicle for SYHA1813 (e.g., 0.5% CMC-Na)
- Phosphate-buffered saline (PBS)
- Stereotaxic apparatus
- · Hamilton syringe

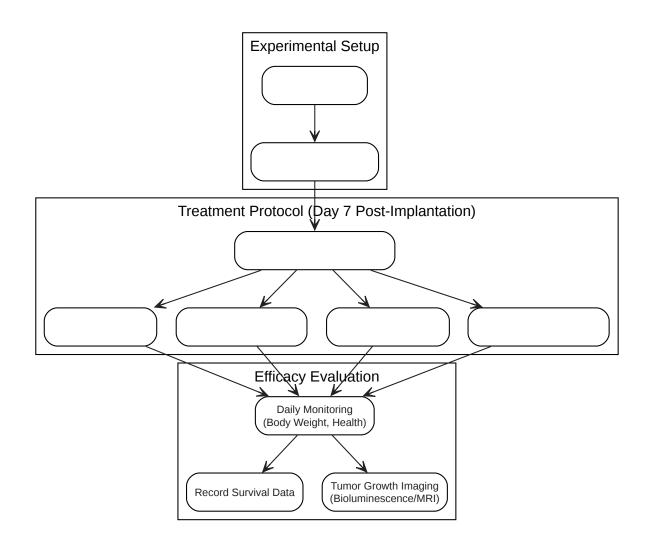
#### Procedure:

- Cell Culture: Culture GL261 cells in appropriate media and conditions.
- Intracranial Tumor Implantation:
  - Anesthetize C57BL/6 mice.
  - $\circ$  Using a stereotaxic apparatus, inject 2 x 105 GL261 cells in 2  $\mu$ L of PBS into the right striatum of each mouse.
- Animal Grouping and Treatment:
  - Seven days post-implantation, randomize mice into four groups (n=8-10 per group):
    - Group 1: Vehicle control (oral gavage, BID) + Isotype control antibody (intraperitoneal, Q3D)
    - Group 2: SYHA1813 (10 mg/kg, oral gavage, BID) + Isotype control antibody (intraperitoneal, Q3D)
    - Group 3: Vehicle control (oral gavage, BID) + Anti-PD-1 antibody (10 mg/kg, intraperitoneal, Q3D)



- Group 4: SYHA1813 (10 mg/kg, oral gavage, BID) + Anti-PD-1 antibody (10 mg/kg, intraperitoneal, Q3D)
- Monitoring and Efficacy Evaluation:
  - o Monitor the body weight and general health of the mice daily.
  - Record survival data for each group.
  - Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing GL261 cells) or magnetic resonance imaging (MRI).





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**Fig. 2:** Experimental workflow for in vivo synergistic efficacy study.

## Immunohistochemistry for Tumor Microenvironment Analysis

To investigate the mechanism of synergy, immunohistochemical analysis of tumor tissues can be performed to assess changes in angiogenesis and macrophage populations.



#### Materials:

- Tumor tissues collected from the in vivo study
- Formalin or paraformaldehyde
- Paraffin embedding reagents
- Microtome
- Primary antibodies (e.g., anti-CD31 for angiogenesis, anti-F4/80 for total macrophages, anti-CD206 for M2 macrophages)
- Secondary antibodies and detection reagents
- Microscope

#### Procedure:

- Tissue Fixation and Embedding: Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin.
- Sectioning: Cut 4-5 μm sections from the paraffin-embedded blocks.
- Immunostaining:
  - Deparaffinize and rehydrate the tissue sections.
  - Perform antigen retrieval as required for the specific primary antibodies.
  - Block endogenous peroxidase activity.
  - Incubate with primary antibodies overnight at 4°C.
  - Incubate with the appropriate secondary antibody.
  - Develop the signal using a suitable chromogen.
  - Counterstain with hematoxylin.



- · Image Acquisition and Analysis:
  - Capture images of the stained sections using a microscope.
  - Quantify the staining intensity or the number of positive cells per field of view using image analysis software.

### **Clinical Context and Future Directions**

A Phase I clinical trial (ChiCTR2100045380) has evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of **SYHA1813** in patients with recurrent high-grade gliomas and advanced solid tumors.[4] The maximum tolerated dose (MTD) was determined to be 15 mg once daily.[4] In evaluable patients with recurrent malignant glioma, encouraging efficacy was observed.[4]

The preclinical data demonstrating the synergy between **SYHA1813** and a PD-1 inhibitor provide a strong rationale for clinical investigation of this combination therapy in patients with glioblastoma and potentially other solid tumors. Future studies should aim to confirm these synergistic effects in clinical settings and to identify predictive biomarkers to select patients who are most likely to benefit from this combination.

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### References

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